7,3'-Dihydroxyflavone

Descripción general

Descripción

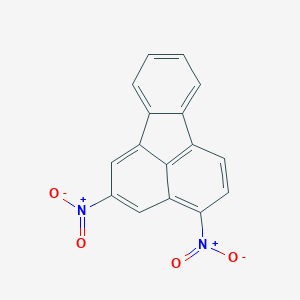

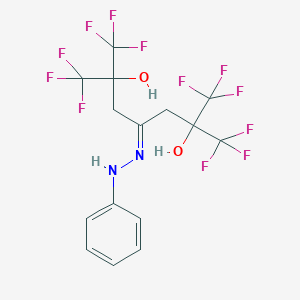

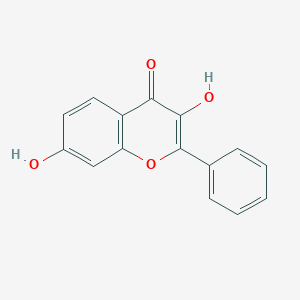

7,3’-Dihydroxyflavone is a flavonoid . It is a natural product found in Zuccagnia punctata . Its solid-state conformations have been evaluated using 13 C CP MAS NMR spectra .

Synthesis Analysis

7,8-Dihydroxyflavone (7,8-DHF) is a low molecular weight compound that can cross the blood-brain barrier and has been implicated in numerous functions and behaviors . It is thought to have neuroprotective capability and has been shown to alleviate symptoms in a wide range of diseases .

Molecular Structure Analysis

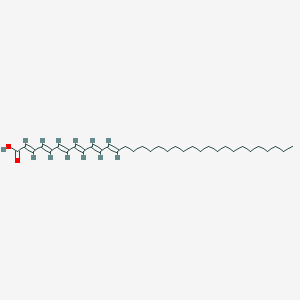

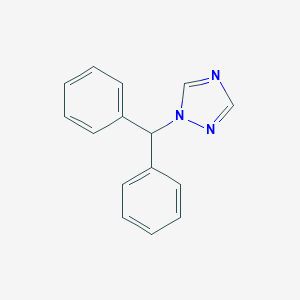

The molecular formula of 7,3’-Dihydroxyflavone is C15H10O4 . Its structure includes a catechol ring . The InChI is InChI=1S/C15H10O4/c16-10-3-1-2-9 (6-10)14-8-13 (18)12-5-4-11 (17)7-15 (12)19-14/h1-8,16-17H . The Canonical SMILES is C1=CC (=CC (=C1)O)C2=CC (=O)C3=C (O2)C=C (C=C3)O .

Physical And Chemical Properties Analysis

The molecular weight of 7,3’-Dihydroxyflavone is 254.24 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 66.8 Ų . The exact mass is 254.05790880 g/mol .

Aplicaciones Científicas De Investigación

Multiple Sclerosis Treatment : 7,8-Dihydroxyflavone has been shown to reduce the clinical and pathological severity of multiple sclerosis in a murine model by activating downstream signaling pathways like AKT and STAT3 (Makar et al., 2016).

Antidepressant Effects : A study found that chronic oral administration of 4'-dimethylamino-7,8-dihydroxyflavone promotes neurogenesis and demonstrates marked antidepressant effects (Liu et al., 2010).

Neurological Disease Treatment : As a robust TrkB agonist, 7,8-dihydroxyflavone provides a powerful therapeutic tool for the treatment of various neurological diseases (Jang et al., 2010).

Age-Related Impairments : This compound improves sensory-motor performance and reduces lipid peroxidation in old mice, potentially benefiting age-dependent behavioral impairments and oxidative stress (Keser et al., 2020).

Neuroprotective Potential : 7,8-dihydroxyflavone has neuroprotective potential against neurological disorders like Alzheimer's, Parkinson's, cerebral ischemia, Huntington's disease, and others (Paul et al., 2021).

Cancer Treatment : Prenylated derivatives of baicalein and 3,7-dihydroxyflavone have inhibitory activity against the growth of human tumor cell lines (Neves et al., 2011).

Antibiotic Potentiation : 6,7-dihydroxyflavone elevates the susceptibility of MRSA and methicillin-sensitive S. aureus strains to β-lactam antibiotics dramatically (Sato et al., 2004).

PGE2 Inhibition : 7,3'-Dihydroxyflavone and its analogs show moderate inhibitory activities of PGE2 production from LPS-induced RAW 264.7 cells (Dao et al., 2003).

Neuropsychiatric Disorders : It plays a neuroprotective role in neuropsychiatric disorders like Alzheimer's disease, Parkinson's disease, depression, and memory impairment (Yang & Zhu, 2021).

VEGFR2 Phosphorylation Regulation : 7,8-DHF is a TrkB receptor agonist and promotes downstream cellular signaling, but downregulates VEGFR2 phosphorylation in retinal tissue (Chitranshi et al., 2015).

Safety And Hazards

When handling 7,3’-Dihydroxyflavone, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Propiedades

IUPAC Name |

7-hydroxy-2-(3-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-3-1-2-9(6-10)14-8-13(18)12-5-4-11(17)7-15(12)19-14/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYARIVMCYYQNNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(O2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347232 | |

| Record name | 7,3'-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,3'-Dihydroxyflavone | |

CAS RN |

108238-40-0 | |

| Record name | Daizein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108238400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,3'-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5E,8E,13E)-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2-methylbutanoate](/img/structure/B34616.png)

![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine](/img/structure/B34618.png)